methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2253640-30-9
VCID: VC4772214
InChI: InChI=1S/C10H10N2O3/c1-14-10(13)8-5-9(15-7-8)6-12-4-2-3-11-12/h2-5,7H,6H2,1H3
SMILES: COC(=O)C1=COC(=C1)CN2C=CC=N2
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201

methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate

CAS No.: 2253640-30-9

Cat. No.: VC4772214

Molecular Formula: C10H10N2O3

Molecular Weight: 206.201

* For research use only. Not for human or veterinary use.

methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate - 2253640-30-9

Specification

CAS No. 2253640-30-9
Molecular Formula C10H10N2O3
Molecular Weight 206.201
IUPAC Name methyl 5-(pyrazol-1-ylmethyl)furan-3-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-14-10(13)8-5-9(15-7-8)6-12-4-2-3-11-12/h2-5,7H,6H2,1H3
Standard InChI Key OCVCUQYXANAPNJ-UHFFFAOYSA-N
SMILES COC(=O)C1=COC(=C1)CN2C=CC=N2

Introduction

Molecular Formula and Weight

  • Molecular Formula: C10_{10}H10_{10}N2_2O3_3

  • Molecular Weight: 206.20 g/mol

Structural Representation

The compound's structure can be represented as follows:

text
O || C - C - O - CH3 | | N C | | C1 C2 | | HN H

IUPAC Name

The IUPAC name for this compound is methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate.

Synthesis Methods

The synthesis of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate typically involves several organic reactions, particularly focusing on nucleophilic substitution and alkylation processes.

General Synthesis Steps

  • Starting Materials: Furan derivatives and pyrazole derivatives.

  • Reagents Used: Common reagents include dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH).

  • Procedure:

    • The furan derivative is treated with a pyrazole derivative under basic conditions.

    • The reaction mixture is then refluxed to facilitate the formation of the desired product.

    • Purification is usually achieved through crystallization or chromatography.

Yield and Purity

The synthesis often yields high-purity compounds, confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Pharmacological Activities

Research indicates that pyrazole derivatives, including methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate, exhibit a range of biological activities:

Potential Applications

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures may possess antibacterial properties.

  • Anti-inflammatory Effects: Pyrazole derivatives are often explored for their potential in reducing inflammation.

Mechanism of Action

While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve the modulation of enzyme systems or interference with cellular signaling pathways.

Analytical Techniques

To assess the purity and stability of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate, several analytical techniques are employed:

TechniquePurpose
High Performance Liquid Chromatography (HPLC)Assess purity and stability over time
NMR SpectroscopyConfirm structural integrity
Mass Spectrometry (MS)Determine molecular weight

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